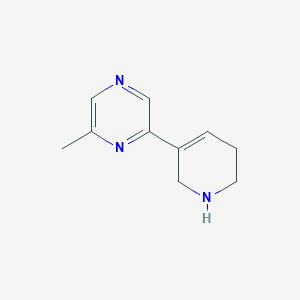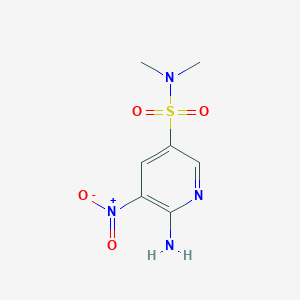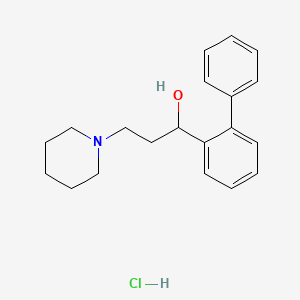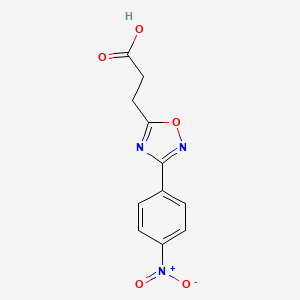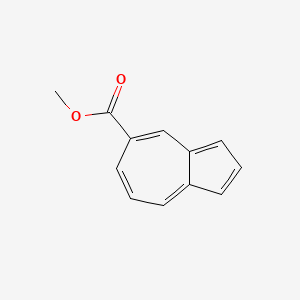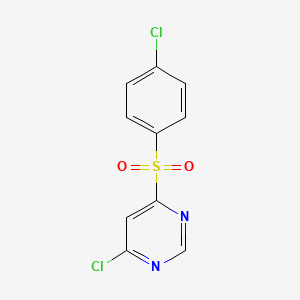
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a pyrimidine ring substituted with chloro and benzenesulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4,6-dichloropyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine involves its interaction with specific molecular targets. The chloro and benzenesulfonyl groups enhance its reactivity and binding affinity to biological macromolecules. The compound can inhibit enzymes or disrupt cellular processes by forming covalent bonds or through non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(4-methyl-benzenesulfonyl)-pyrimidine
- 4-Chloro-6-(4-nitro-benzenesulfonyl)-pyrimidine
- 4-Chloro-6-(4-methoxy-benzenesulfonyl)-pyrimidine
Uniqueness
4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H6Cl2N2O2S |
|---|---|
Molekulargewicht |
289.14 g/mol |
IUPAC-Name |
4-chloro-6-(4-chlorophenyl)sulfonylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-7-1-3-8(4-2-7)17(15,16)10-5-9(12)13-6-14-10/h1-6H |
InChI-Schlüssel |
SGXJNAMEYKAMAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=NC=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


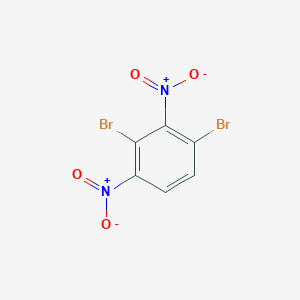
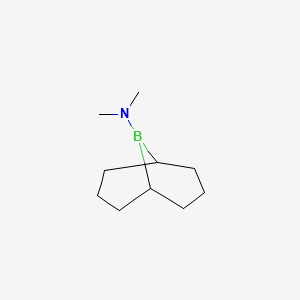
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
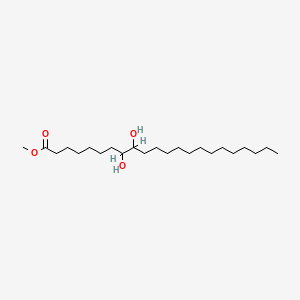
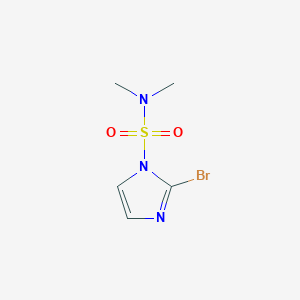
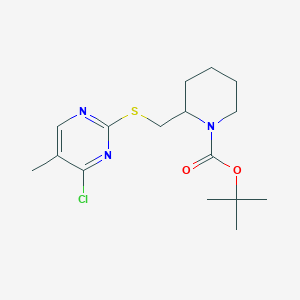
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
